ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by its unique structure, which includes a chromenylidene core, a carbamoyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenylidene Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromenylidene core.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable carbamoylating agent, such as carbamoyl chloride, under controlled conditions.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous-flow synthesis techniques can be employed to streamline the process and improve efficiency. These methods often involve the use of automated reactors and precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate: Similar structure but with a pyridinyl group instead of a chloro group.
Ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which can influence its interactions and applications in various fields.
Properties
IUPAC Name |
ethyl 4-[(3-carbamoyl-6-chlorochromen-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-19(24)11-3-6-14(7-4-11)22-18-15(17(21)23)10-12-9-13(20)5-8-16(12)26-18/h3-10H,2H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMDFCCMDCTTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.